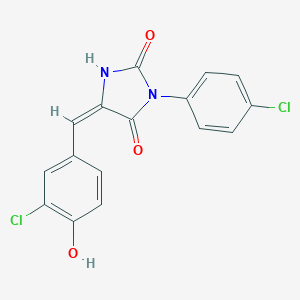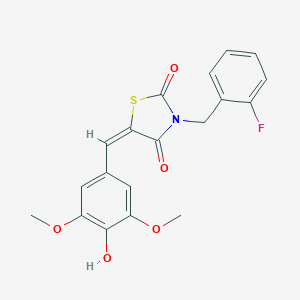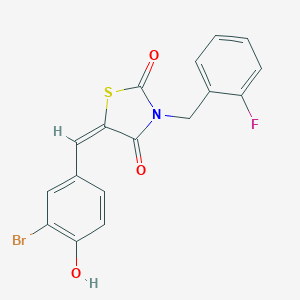![molecular formula C19H17NO4S B305791 Isopropyl [5-(1-naphthylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B305791.png)
Isopropyl [5-(1-naphthylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isopropyl [5-(1-naphthylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate, also known as INT-777, is a synthetic compound that belongs to the thiazolidinedione class of drugs. It has been found to have potential therapeutic effects in the treatment of various diseases, including diabetes, obesity, and inflammatory bowel disease.
Wirkmechanismus
Isopropyl [5-(1-naphthylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate acts as an agonist for the G-protein-coupled receptor TGR5, which is expressed in various tissues, including the liver, intestine, and adipose tissue. Activation of TGR5 has been found to have beneficial effects on glucose and lipid metabolism, as well as anti-inflammatory effects. Isopropyl [5-(1-naphthylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate has also been found to activate the farnesoid X receptor (FXR), which plays a role in regulating bile acid synthesis and glucose and lipid metabolism.
Biochemical and Physiological Effects
Isopropyl [5-(1-naphthylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate has been found to have various biochemical and physiological effects. It has been found to improve glucose tolerance and insulin sensitivity in mice with diet-induced obesity. It has also been found to reduce inflammation in the colon of mice with colitis. In addition, Isopropyl [5-(1-naphthylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate has been found to reduce hepatic steatosis and improve lipid metabolism in mice with non-alcoholic fatty liver disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Isopropyl [5-(1-naphthylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate in lab experiments is its specificity for TGR5 and FXR, which allows for the study of these receptors without interference from other pathways. However, one limitation is that Isopropyl [5-(1-naphthylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate is a synthetic compound and may not fully replicate the effects of endogenous ligands for these receptors.
Zukünftige Richtungen
There are several future directions for the study of Isopropyl [5-(1-naphthylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate. One direction is the investigation of its potential therapeutic effects in other diseases, such as non-alcoholic fatty liver disease and atherosclerosis. Another direction is the study of its effects on other pathways and receptors, such as the gut microbiome and the aryl hydrocarbon receptor. Additionally, the development of more potent and selective TGR5 and FXR agonists may lead to improved therapeutic options for various diseases.
Synthesemethoden
The synthesis of Isopropyl [5-(1-naphthylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate involves the reaction of 1-naphthaldehyde with thiourea in the presence of acetic acid to form 5-(1-naphthylmethylene)-2-thioxo-1,3-thiazolidin-4-one. This intermediate is then treated with isopropyl chloroacetate in the presence of potassium carbonate to yield isopropyl [5-(1-naphthylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate.
Wissenschaftliche Forschungsanwendungen
Isopropyl [5-(1-naphthylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate has been extensively studied for its potential therapeutic effects in various diseases. It has been found to have anti-inflammatory, anti-diabetic, and anti-obesity properties. In a study conducted on mice with diet-induced obesity, Isopropyl [5-(1-naphthylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate was found to reduce body weight and improve glucose tolerance. It has also been found to reduce inflammation in the colon of mice with colitis.
Eigenschaften
Produktname |
Isopropyl [5-(1-naphthylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate |
|---|---|
Molekularformel |
C19H17NO4S |
Molekulargewicht |
355.4 g/mol |
IUPAC-Name |
propan-2-yl 2-[(5E)-5-(naphthalen-1-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate |
InChI |
InChI=1S/C19H17NO4S/c1-12(2)24-17(21)11-20-18(22)16(25-19(20)23)10-14-8-5-7-13-6-3-4-9-15(13)14/h3-10,12H,11H2,1-2H3/b16-10+ |
InChI-Schlüssel |
GUONJQXIFSKFGD-MHWRWJLKSA-N |
Isomerische SMILES |
CC(C)OC(=O)CN1C(=O)/C(=C\C2=CC=CC3=CC=CC=C32)/SC1=O |
SMILES |
CC(C)OC(=O)CN1C(=O)C(=CC2=CC=CC3=CC=CC=C32)SC1=O |
Kanonische SMILES |
CC(C)OC(=O)CN1C(=O)C(=CC2=CC=CC3=CC=CC=C32)SC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(5E)-3-(4-chlorophenyl)-5-{[1-(4-iodophenyl)-1H-pyrrol-2-yl]methylidene}imidazolidine-2,4-dione](/img/structure/B305712.png)
![3,3,6,6-tetramethyl-9-[4-(methylsulfanyl)phenyl]-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B305715.png)
![2-{(5E)-5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-ethylphenyl)acetamide](/img/structure/B305716.png)
![N-(3-chloro-4-methylphenyl)-2-{5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide](/img/structure/B305718.png)
![4-({3-[2-(3-Chloro-4-methylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid](/img/structure/B305719.png)


![4,4'-[(3-ethoxy-5-iodo-4-methoxyphenyl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B305723.png)
![4-[(3,5-diiodo-4-isopropoxyphenyl)(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-ol](/img/structure/B305725.png)
![1-Acetyl-17-(5-chloro-2-methoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B305726.png)
![N-(2,6-dimethylphenyl)-2-[5-(5-isopropyl-4-methoxy-2-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B305727.png)
![(5E)-3-(4-fluorobenzyl)-5-{[1-(prop-2-en-1-yl)-1H-indol-3-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B305728.png)
![2-{(5E)-5-[3-bromo-5-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B305729.png)